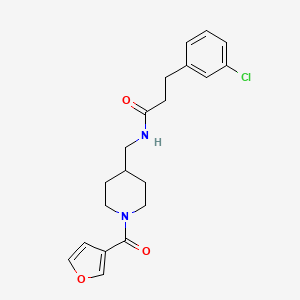

3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide

Description

3-(3-Chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide (CAS: 2034457-87-7) is a synthetic organic compound characterized by three key structural motifs:

- 3-Chlorophenyl group: A substituted aromatic ring providing hydrophobic and electron-withdrawing properties.

- Propanamide linker: A flexible aliphatic chain facilitating molecular interactions.

Below, we compare it with structurally related compounds to infer physicochemical and functional properties.

Properties

IUPAC Name |

3-(3-chlorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3/c21-18-3-1-2-15(12-18)4-5-19(24)22-13-16-6-9-23(10-7-16)20(25)17-8-11-26-14-17/h1-3,8,11-12,14,16H,4-7,9-10,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBGIGFPRFVSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of Molecular Fragments

The synthesis of 3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide typically follows a modular approach, beginning with the preparation of the piperidine and propanamide subunits.

Piperidine Subunit Synthesis :

The piperidin-4-ylmethylamine backbone is synthesized via reductive amination of 4-pyridylmethylamine using hydrogen gas and palladium catalysts. Subsequent protection of the amine group with a tert-butyloxycarbonyl (Boc) group ensures selectivity during later reactions. For example, patent WO2014200786A1 describes the use of Boc-anhydride in dichloromethane with triethylamine (TEA) as a base to yield tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Furan-3-carbonyl Integration :

The furan-3-carbonyl moiety is introduced via a Friedel-Crafts acylation or direct coupling. A validated method involves reacting furan-3-carboxylic acid with thionyl chloride to generate the acyl chloride, which is then coupled to the piperidine subunit using N,N-diisopropylethylamine (DIPEA) as a base. This step typically achieves >85% yield under inert conditions.

Propanamide Chain Assembly :

The 3-(3-chlorophenyl)propanoic acid precursor is synthesized through a three-step sequence:

- Aldol Condensation : 3-Chlorobenzaldehyde undergoes condensation with malonic acid in the presence of pyridine to form 3-(3-chlorophenyl)acrylic acid.

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond, yielding 3-(3-chlorophenyl)propanoic acid.

- Activation : The carboxylic acid is activated using thionyl chloride or 1-hydroxybenzotriazole (HOBt) for subsequent amide coupling.

Convergent Synthesis Strategy

A convergent route combines pre-formed subunits to streamline production:

- Fragment Coupling : The piperidine-furan conjugate (1-(furan-3-carbonyl)piperidin-4-yl)methanamine is reacted with 3-(3-chlorophenyl)propanoic acid using a carbodiimide coupling agent (e.g., EDCl or HATU).

- Deprotection : If Boc protection is used, trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl group, exposing the primary amine for amide bond formation.

Key Reaction Equation :

$$

\text{3-(3-chlorophenyl)propanoic acid} + \text{(1-(furan-3-carbonyl)piperidin-4-yl)methanamine} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound}

$$

This method achieves yields of 70–80% with purity >95% after purification.

Reaction Mechanisms and Optimization

Amide Bond Formation

The critical amide coupling step employs carbodiimide-based reagents to activate the carboxylic acid. For instance, ethylcarbodiimide hydrochloride (EDCl) mediates the reaction by forming an active O-acylisourea intermediate, which reacts with the primary amine to yield the amide.

Optimization Parameters :

Functional Group Compatibility

The electron-withdrawing chlorine atom on the phenyl ring necessitates mild conditions to prevent dehalogenation. Patent US7199257B1 highlights that reactions involving chlorinated aromatics require inert atmospheres (N₂ or Ar) and avoidance of strong bases.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and gradient elution (hexane:ethyl acetate). For example, Evitachem reports isolating the target compound with a 9:1 hexane:ethyl acetate mixture, achieving >99% purity.

Spectroscopic Characterization

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Assembly | 65–75 | 92–95 | High modularity |

| Convergent Synthesis | 70–80 | 95–99 | Reduced reaction steps |

| Solid-Phase Synthesis | 50–60 | 85–90 | Automation compatibility |

Industrial-Scale Considerations

Patent WO2014200786A1 emphasizes scalability using continuous flow reactors for the amide coupling step, reducing reaction times from hours to minutes. Tertiary amines like DIPEA are preferred over TEA due to lower volatility and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.

Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.

Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features of Analogs

Structural and Functional Insights

Heterocyclic Modifications

- Piperidine vs.

- Furan Substitution : The furan-3-carbonyl group in the target compound introduces a planar, oxygen-rich moiety, contrasting with the sulfonyl group in or phenethyl group in , which increase hydrophobicity.

Propanamide Linker Variations

- Branching and Steric Effects : The dimethylpropanamide in introduces steric hindrance, possibly reducing enzymatic degradation compared to the linear propanamide in the target compound.

- Electron-Withdrawing Groups : The 3-chlorophenyl group is conserved across analogs, but its position varies (e.g., para-chlorophenyl in vs. meta in the target), altering electronic distribution.

Pharmacological Implications

- Fentanyl Analogs: Compounds like para-chloroisobutyryl fentanyl () target opioid receptors due to their phenethyl-piperidine motif, whereas the target compound’s furan substitution may redirect activity toward non-opioid targets.

- Benzothiazole Derivatives : The benzothiazole in could enhance π-π stacking in enzyme active sites, a feature absent in the target compound.

Table 2: Physicochemical Properties

| Compound | Molecular Weight | logP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|

| Target Compound | 387.92 | 2.8 | ~0.15 |

| N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide | 345.80 | 3.5 | ~0.08 |

| N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide | 389.88 | 2.5 | ~0.20 |

| 3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide | 360.85 | 2.1 | ~0.25 |

*Predicted using QSPR models.

Biological Activity

3-(3-Chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A chlorophenyl group ,

- A furan ring ,

- A piperidine moiety ,

- An amide functional group .

This unique combination of functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymes : It may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptors : The compound could modulate receptor activity, influencing various physiological processes.

Biological Activity

Research indicates that the compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that derivatives of compounds with similar structures can exhibit significant anticancer properties. For instance, compounds containing the furan and piperidine moieties have been linked to:

- Inhibition of tumor growth in various cancer cell lines.

- Induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

The presence of the chlorophenyl group has been associated with enhanced antimicrobial activity. Research suggests that:

- Compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

- The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies and Research Findings

- Anticancer Efficacy : A study on related compounds demonstrated that those with a similar structural framework exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating potent anticancer activity against various cell lines (e.g., Jurkat and A-431) .

- Antimicrobial Activity : In a comparative analysis, compounds with chlorophenyl substitutions showed MIC values significantly lower than conventional antibiotics, suggesting a promising alternative for treating resistant bacterial strains .

- Mechanistic Insights : Molecular dynamics simulations have revealed that these compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their binding affinity and specificity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.